

A Comparative Purity Analysis of Barium Carbonate (CP Grade) for Scientific Applications

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Compound of Interest

Compound Name: Barium carbonate, CP

Cat. No.: B147902

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chemically Pure (CP) grade Barium Carbonate with other common grades, supported by standardized experimental data and detailed analytical protocols. Understanding the subtle differences in purity is critical for ensuring the accuracy, reproducibility, and safety of research and pharmaceutical development processes.

Understanding Chemical Purity Grades

In chemical procurement, the grade designation signifies the purity and intended use of the substance. While "Chemically Pure" (CP) suggests a high-purity material suitable for general laboratory applications, it is often less stringently defined than Analytical Reagent (AR) or ACS Reagent grades.^{[1][2]} For applications demanding the highest precision and minimal interference, such as in drug development and trace analysis, understanding the specific impurity limits is paramount.^[3]

Comparative Purity Specifications

The performance of a chemical reagent is directly tied to its purity profile. The following table summarizes the typical purity specifications for three common grades of Barium Carbonate: Analytical/ACS Reagent, Chemically Pure (CP), and Technical Grade.

Parameter	Analytical / ACS Reagent Grade	Chemically Pure (CP) Grade (Typical)	Technical Grade (IS 3205-1965)
Assay (Purity as BaCO ₃)	≥ 99.0% ^{[4][5]}	~99.0%	≥ 98.6% ^{[6][7]}
Insoluble in dilute HCl	≤ 0.015% ^[5]	≤ 0.05%	≤ 1.60% ^{[6][7]}
Chloride (Cl)	≤ 0.002% (20 ppm) ^[5]	≤ 0.01% (100 ppm)	Not Specified
Sulfide (S)	≤ 0.001% (10 ppm) ^[8]	≤ 0.005% (50 ppm)	≤ 0.4% (as BaS) ^{[6][7]}
Heavy Metals (as Pb)	≤ 0.001% (10 ppm) ^[5]	≤ 0.002% (20 ppm)	Not Specified
Iron (Fe)	≤ 0.002% (20 ppm) ^[5]	≤ 0.005% (50 ppm)	≤ 0.04% (as Fe ₂ O ₃) ^{[6][7]}
Strontium (Sr)	≤ 0.7% ^[5]	Not Specified	Not Specified
Calcium (Ca)	≤ 0.05% ^[5]	Not Specified	Not Specified
Sodium (Na)	≤ 0.02% ^[5]	Not Specified	Not Specified
Potassium (K)	≤ 0.005% ^[5]	Not Specified	Not Specified

Note: CP Grade specifications are representative values as they can vary between manufacturers. Technical grade specifications are based on the Indian Standard IS 3205-1965. ^{[6][7]}

Experimental Protocols for Purity Verification

The following are detailed methodologies for key experiments used to verify the purity of Barium Carbonate.

Assay (Purity) by Back Titration

This method is employed due to the poor solubility of barium carbonate. It involves reacting the sample with a known excess of strong acid and then titrating the remaining unreacted acid with a standard base.^{[7][9][10]}

Principle: $\text{BaCO}_3 + 2\text{HCl} \text{ (excess)} \rightarrow \text{BaCl}_2 + \text{H}_2\text{O} + \text{CO}_2$ $\text{HCl} \text{ (unreacted)} + \text{NaOH} \rightarrow \text{NaCl} + \text{H}_2\text{O}$

Procedure:

- Sample Preparation: Accurately weigh approximately 2.0 g of the Barium Carbonate sample.
- Reaction: Carefully add 50.0 mL of 1 M Hydrochloric Acid (HCl) to the sample in a conical flask. Swirl gently to facilitate the reaction until the sample is completely dissolved.
- Heating: Gently boil the solution for 2-3 minutes to expel all dissolved carbon dioxide, which could interfere with the titration endpoint.[11]
- Titration: Cool the solution to room temperature and add 2-3 drops of phenolphthalein indicator. Titrate the excess HCl with a standardized 1 M Sodium Hydroxide (NaOH) solution until a persistent faint pink color is observed.[8]
- Calculation: Calculate the percentage of Barium Carbonate using the volumes and molarities of the acid and base used.

Chloride (Cl) Limit Test

This is a semi-quantitative test based on the comparison of opalescence produced by the sample with that of a standard chloride solution when treated with silver nitrate.

Principle: $\text{Cl}^- + \text{AgNO}_3 \rightarrow \text{AgCl} \text{ (opalescence)} + \text{NO}_3^-$

Procedure:

- Sample Preparation: To 1.0 g of the sample, add 20 mL of water and dissolve by adding nitric acid dropwise. Filter if necessary and dilute to 50 mL.[8]
- Test Solution: Take 25 mL of the prepared solution in a Nessler cylinder. Add 1 mL of nitric acid and 1 mL of silver nitrate solution.[8]
- Standard Solution: Prepare a standard by using a known amount of 0.020 N hydrochloric acid (e.g., corresponding to 0.01 mg of Cl^-) in a separate Nessler cylinder containing the same quantities of reagents.

- Comparison: Allow both cylinders to stand for 5 minutes, protected from light. Compare the opalescence (turbidity) of the test solution against the standard. The sample passes if its opalescence is less than that of the standard.

Sulfate (SO₄) Limit Test

This test compares the turbidity produced by the sample with that of a standard sulfate solution upon the addition of barium chloride.

Principle: SO₄²⁻ + BaCl₂ → BaSO₄ (turbidity) + 2Cl⁻

Procedure:

- Sample Preparation: Dissolve a specified quantity of the substance in 30 to 40 mL of water. Neutralize with hydrochloric acid if necessary.
- Test Solution: Add 1 mL of 3 N hydrochloric acid and 3 mL of barium chloride TS to the sample solution. Dilute to 50 mL with water and mix.
- Standard Solution: Prepare a standard using a specified volume of 0.020 N sulfuric acid in a separate Nessler cylinder with the same reagents.
- Comparison: Allow both solutions to stand for 10 minutes. The sample passes the test if the turbidity produced is not greater than that of the standard solution.

Heavy Metals Determination by Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive quantitative technique used to determine the concentration of specific heavy metals.

Principle: The sample is atomized, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is proportional to the concentration of the metal.

Procedure:

- Sample Preparation: Cautiously dissolve 10.0 g of the sample in 50 mL of dilute hydrochloric acid (1:3). Transfer to a 100 mL volumetric flask and dilute with water to the mark. This is the

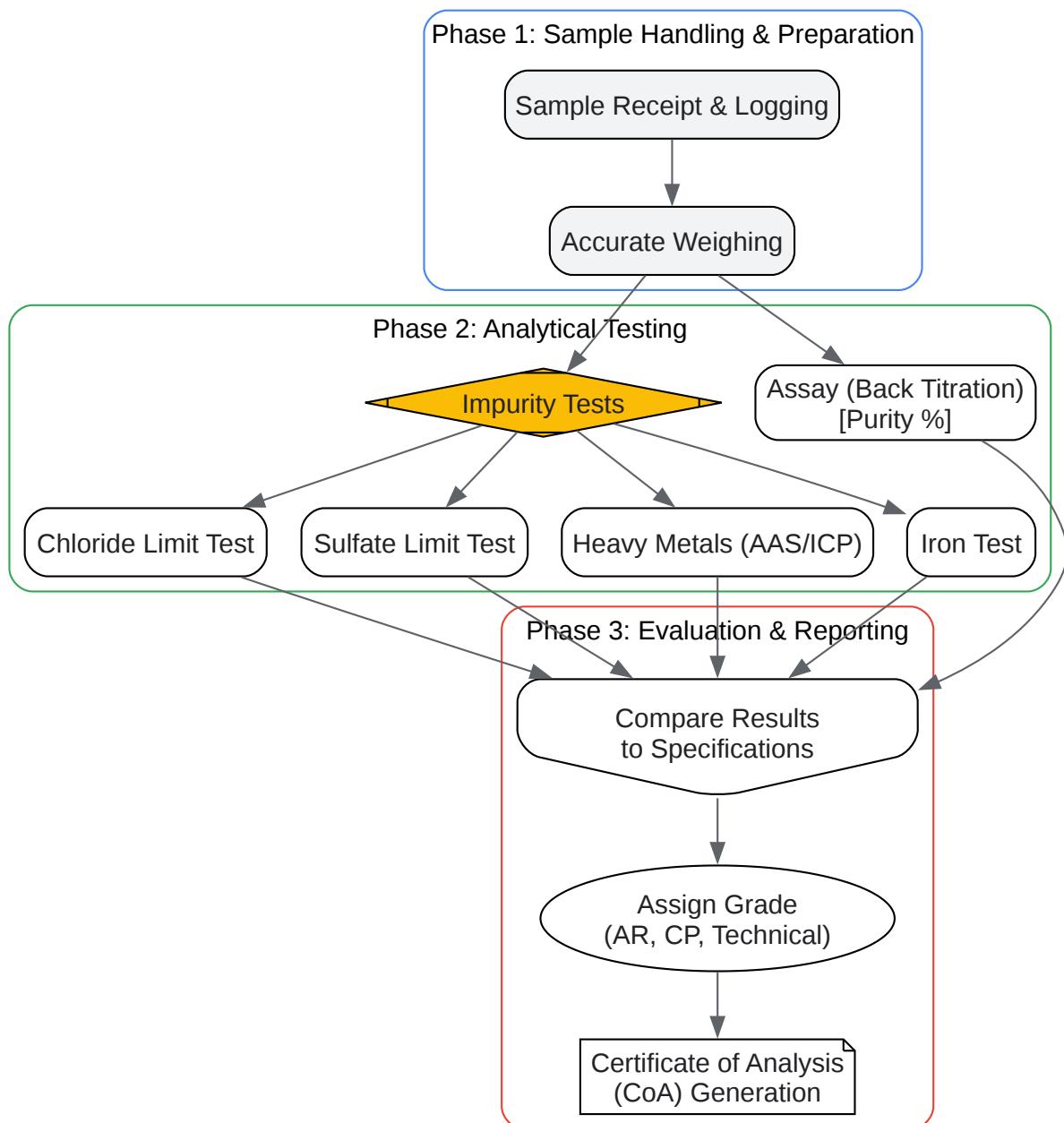
sample stock solution.[8]

- Instrumentation: Set up the Atomic Absorption Spectrometer with the appropriate hollow cathode lamp for the metal being analyzed (e.g., Lead).
- Calibration: Prepare a series of standard solutions of the target metal and generate a calibration curve.
- Analysis: Aspirate the sample stock solution into the flame or graphite furnace of the spectrometer and record the absorbance.
- Quantification: Determine the concentration of the heavy metal in the sample by comparing its absorbance to the calibration curve.

Visualizing Workflows and Relationships

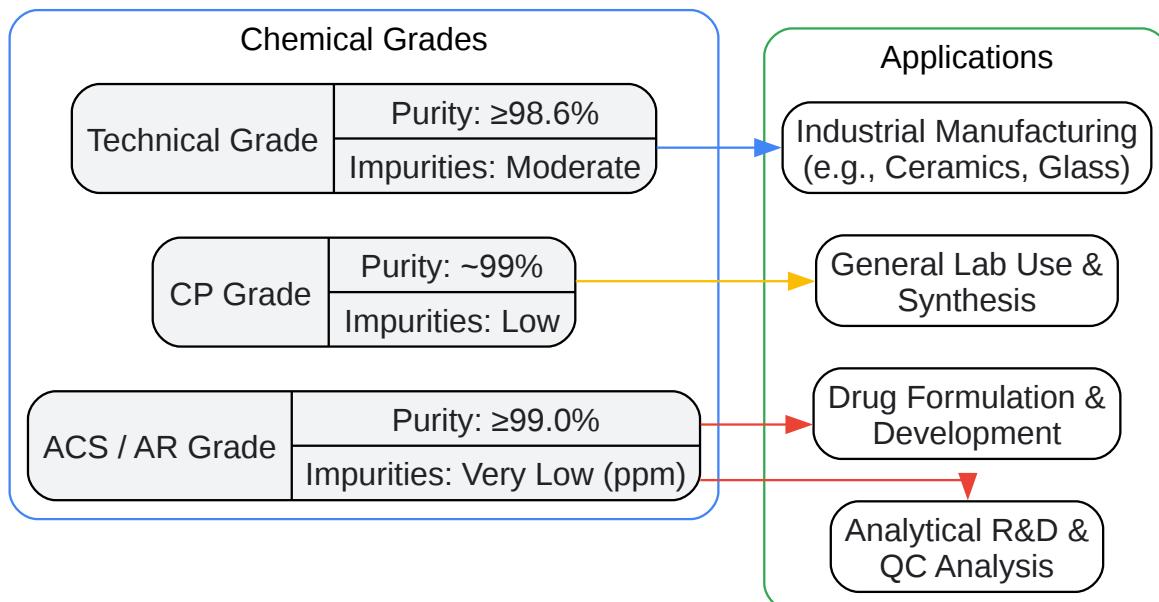
Purity Analysis Workflow

The following diagram illustrates the general workflow for the purity analysis of a chemical reagent like Barium Carbonate.

[Click to download full resolution via product page](#)*General workflow for Barium Carbonate purity analysis.*

Grade Selection by Application

The choice of Barium Carbonate grade is dictated by the requirements of the application. Using a higher-purity grade than necessary increases costs, while using a lower-purity grade can compromise experimental results.



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